molecular formula C17H20N4O2 B14162689 7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole CAS No. 121218-49-3

7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole

Cat. No.: B14162689
CAS No.: 121218-49-3
M. Wt: 312.37 g/mol
InChI Key: JEBGGGJLNDSORP-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyrimidoindole core, which is further substituted with methoxy groups and a piperidinyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring The piperidinyl group is often introduced via nucleophilic substitution or reductive amination reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The piperidinyl group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce G2/M cell cycle arrest in cancer cells, thereby inhibiting their proliferation . The compound may also modulate the production of cytokines, contributing to its immunomodulatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and piperidinyl groups, along with the pyrimidoindole core, makes it a versatile compound for various applications.

Properties

CAS No.

121218-49-3

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

7,8-dimethoxy-4-piperidin-1-yl-5H-pyrimido[5,4-b]indole

InChI

InChI=1S/C17H20N4O2/c1-22-13-8-11-12(9-14(13)23-2)20-16-15(11)18-10-19-17(16)21-6-4-3-5-7-21/h8-10,20H,3-7H2,1-2H3

InChI Key

JEBGGGJLNDSORP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)N4CCCCC4)OC

Origin of Product

United States

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